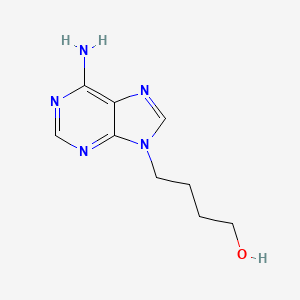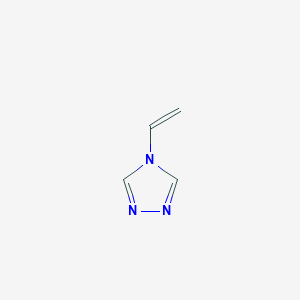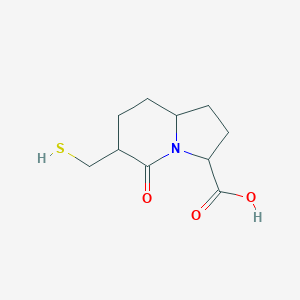
5-Oxo-6-(sulfanylmethyl)octahydroindolizine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Mercaptomethyl)-5-oxooctahydroindolizine-3-carboxylic acid is a complex organic compound that belongs to the class of indolizine derivatives This compound is characterized by the presence of a mercaptomethyl group, a ketone group, and a carboxylic acid group within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(mercaptomethyl)-5-oxooctahydroindolizine-3-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe ketone and carboxylic acid functionalities are then introduced via oxidation and carboxylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Mercaptomethyl)-5-oxooctahydroindolizine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Esters or amides.
Applications De Recherche Scientifique
6-(Mercaptomethyl)-5-oxooctahydroindolizine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(mercaptomethyl)-5-oxooctahydroindolizine-3-carboxylic acid involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The ketone and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Mercaptopurine: An antimetabolite used in cancer treatment.
2-Mercaptomethyl-thiazolidines: Known for their broad-range inhibition of metallo-β-lactamases.
Uniqueness
6-(Mercaptomethyl)-5-oxooctahydroindolizine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its indolizine core structure also differentiates it from other similar compounds, providing unique properties that can be leveraged in various applications .
Propriétés
Numéro CAS |
89240-37-9 |
|---|---|
Formule moléculaire |
C10H15NO3S |
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
5-oxo-6-(sulfanylmethyl)-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carboxylic acid |
InChI |
InChI=1S/C10H15NO3S/c12-9-6(5-15)1-2-7-3-4-8(10(13)14)11(7)9/h6-8,15H,1-5H2,(H,13,14) |
Clé InChI |
NZJNKTHAXSACPQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)N2C1CCC2C(=O)O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



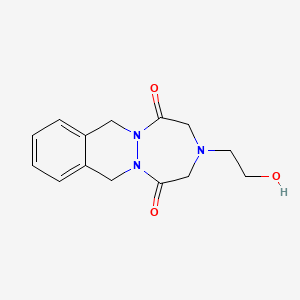

![(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone hydrochloride](/img/structure/B12924944.png)
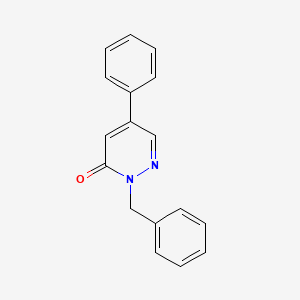
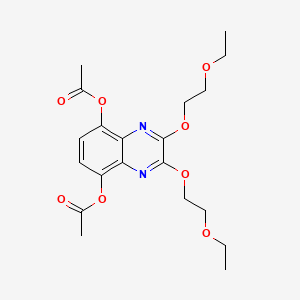


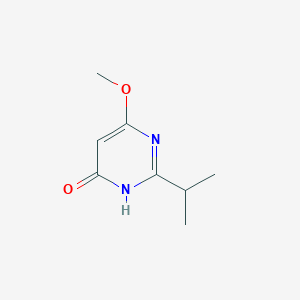

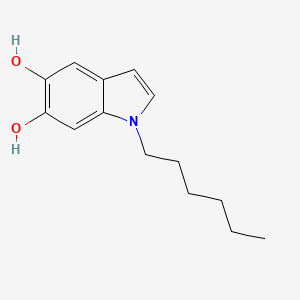
![2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924999.png)
